Zanamivir hydrate
Overview
Description
Zanamivir hydrate is a selective inhibitor of the influenza neuraminidase enzyme, which is crucial for the replication of the influenza virus. It is primarily used as an antiviral agent for the treatment and prevention of influenza A and B. This compound is administered via inhalation, allowing the drug to directly target the respiratory tract where the influenza virus proliferates .
Mechanism of Action
Target of Action
Zanamivir hydrate primarily targets the neuraminidase protein of the influenza virus . Neuraminidase is a key enzyme that allows the release of newly formed virus particles from the infected cells. By targeting this enzyme, this compound can effectively inhibit the spread of the virus within the host .
Mode of Action
This compound acts as a neuraminidase inhibitor . It binds to the active site of the neuraminidase protein, thereby inhibiting its function . This inhibition prevents the cleavage of sialic acid, which is necessary for the release of progeny viruses from infected cells . As a result, the spread of the virus within the host is effectively contained .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the viral replication cycle, specifically the release of progeny viruses from infected cells . By inhibiting neuraminidase, this compound prevents the release of new virus particles, thereby interrupting the viral replication cycle .
Pharmacokinetics
It is known that the bioavailability of orally administered zanamivir is low, with less than 10% of the drug being absorbed . The drug is negligibly metabolized and is primarily excreted unchanged in the urine . The elimination half-life of zanamivir is approximately 2.5 to 5.1 hours .
Result of Action
The primary result of this compound’s action is the reduction of influenza symptoms. By inhibiting the release of new virus particles, this compound can reduce the severity and duration of influenza symptoms . It is indicated for the treatment of uncomplicated acute illness due to influenza A and B virus in adults and pediatric patients 7 years and older who have been symptomatic for no more than 2 days .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can potentially interact with this compound and affect its efficacy . Additionally, the physiological state of the patient, such as the presence of renal impairment, can also impact the drug’s pharmacokinetics .
Biochemical Analysis
Biochemical Properties
Zanamivir hydrate acts as a neuraminidase inhibitor, which plays a crucial role in the life cycle of the influenza virus . By binding and inhibiting the neuraminidase protein, this compound renders the influenza virus unable to escape its host cell and infect others . This interaction with the neuraminidase protein is a key aspect of its biochemical properties.
Cellular Effects
This compound has a significant impact on cellular processes. It inhibits the release of newly replicated influenza virus particles, thereby reducing the spread of the virus within the host organism . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, all of which are involved in the viral replication process.
Molecular Mechanism
The molecular mechanism of this compound involves binding to the active site of the neuraminidase protein, which is essential for the release of new influenza virus particles from infected cells . By inhibiting this enzyme, this compound prevents the virus from spreading to other cells.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to reduce the time to first alleviation of symptoms of influenza-like illness by less than a day . This indicates that the effects of this compound can be observed relatively quickly after administration.
Dosage Effects in Animal Models
While specific studies on dosage effects of this compound in animal models are limited, it has been shown that oral oseltamivir is active in animal models of influenza A (H5N1) .
Metabolic Pathways
This compound is not extensively metabolized in the body . It is eliminated unchanged in urine by glomerular filtration . This suggests that this compound does not significantly interact with metabolic enzymes or cofactors.
Transport and Distribution
This compound is administered via inhalation, allowing for direct delivery to the respiratory tract where the influenza virus replicates . It is not extensively distributed in the body, reflecting its targeted action in the respiratory system .
Subcellular Localization
As a neuraminidase inhibitor, this compound targets the neuraminidase protein located on the surface of the influenza virus . This surface localization allows this compound to effectively inhibit the release of new virus particles from infected cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zanamivir hydrate involves several steps, starting from the precursor compound, 2,3-didehydro-2-deoxy-N-acetylneuraminic acid. The key steps include:
Acetylation: The acetylation of the amino group.
Hydration: The final step involves the hydration of the compound to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the same steps as the laboratory synthesis but optimized for higher yield and purity. The process includes:
- Large-scale guanidination and acetylation reactions.
- Purification: Using techniques such as crystallization and chromatography to ensure the purity of the final product.
- Hydration: Controlled hydration to obtain the hydrate form of zanamivir .
Types of Reactions:
- Oxidation: this compound can undergo oxidation reactions, although these are not commonly utilized in its application.
- Reduction: Reduction reactions are also possible but not typically relevant to its antiviral activity.
- Substitution: The compound can undergo substitution reactions, particularly involving the guanidine and acetyl groups .
Common Reagents and Conditions:
- Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
- Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
- Substitution reagents: Such as alkyl halides or acyl chlorides .
Major Products:
- Oxidation products: Various oxidized derivatives of zanamivir.
- Reduction products: Reduced forms of the compound.
- Substitution products: Compounds with substituted guanidine or acetyl groups .
Scientific Research Applications
Zanamivir hydrate has a wide range of scientific research applications:
- Chemistry: Used as a reference standard in analytical chemistry for the study of neuraminidase inhibitors.
- Biology: Employed in studies investigating the mechanisms of viral replication and inhibition.
- Medicine: Extensively used in clinical research for the treatment and prevention of influenza. It has been shown to reduce the duration and severity of influenza symptoms .
- Industry: Utilized in the pharmaceutical industry for the development of antiviral drugs and formulations .
Comparison with Similar Compounds
- Oseltamivir: Another neuraminidase inhibitor used for the treatment of influenza. Unlike zanamivir, oseltamivir is administered orally.
- Peramivir: An intravenous neuraminidase inhibitor used for severe influenza cases.
- Laninamivir: A long-acting neuraminidase inhibitor administered via inhalation .
Comparison:
- Administration: Zanamivir is inhaled, allowing direct delivery to the respiratory tract, whereas oseltamivir is taken orally, and peramivir is administered intravenously.
- Duration of Action: Zanamivir and oseltamivir have similar durations of action, while laninamivir has a longer duration, requiring less frequent dosing.
- Side Effects: Zanamivir has fewer systemic side effects compared to oseltamivir, which can cause gastrointestinal issues .
Properties
IUPAC Name |
(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O7.H2O/c1-4(18)15-8-5(16-12(13)14)2-7(11(21)22)23-10(8)9(20)6(19)3-17;/h2,5-6,8-10,17,19-20H,3H2,1H3,(H,15,18)(H,21,22)(H4,13,14,16);1H2/t5-,6+,8+,9+,10+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELRRAURPSTFEX-VCFRRRQNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N=C(N)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)N=C(N)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171094-50-1, 551942-41-7, 1260601-68-0 | |
Record name | D-glycero-D-galacto-Non-2-enonic acid, 5-(acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-, hydrate (5:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171094-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zanamivir hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0551942417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZANAMIVIR MONOHYDRATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does zanamivir hydrate exert its antiviral effect against influenza?
A1: this compound functions as a neuraminidase inhibitor, specifically targeting the neuraminidase enzyme crucial for influenza virus replication. [] This enzyme facilitates the release of newly formed virus particles from infected cells, enabling them to infect other cells. By inhibiting neuraminidase, this compound disrupts this release process, effectively hindering the spread of the virus within the body. []
Q2: Are there any in vitro studies demonstrating the efficacy of this compound against influenza virus replication?
A2: Yes, research has demonstrated the efficacy of this compound in inhibiting the replication of various influenza virus strains in cell cultures. One study investigated the synergistic antiviral activity of S-033188/S-033447, a novel influenza virus cap-dependent endonuclease inhibitor, when combined with neuraminidase inhibitors, including this compound. [] The results indicated that the combination of S-033447 and this compound synergistically inhibited the replication of the influenza A/H1N1 virus in Madin-Darby canine kidney cells. []
Q3: What is the evidence supporting the use of this compound in treating influenza infections?
A3: A study examining the effectiveness of influenza vaccination and laninamivir, a new neuraminidase inhibitor, included data on this compound as well. [] The research involved 4443 participants aged 3-97 years, diagnosed with influenza infection over four influenza seasons. The results showed that this compound, alongside other neuraminidase inhibitors like oseltamivir phosphate and laninamivir, demonstrated efficacy in treating influenza infections, with effectiveness observed in over 97% of the patients who received these treatments. []
Q4: What methods are commonly employed to determine the inhibitory effect of this compound on neuraminidase activity?
A5: A validated in vitro procedure utilizes 2’-4(methylumbelliferyl)α-D-N-acetylneuraminic acid (4MU-NANA) as a fluorogenic substrate to assess the inhibitory effects of potential neuraminidase inhibitors, including this compound. [] This method capitalizes on the neuraminidase-mediated cleavage of 4MU-NANA, which results in the release of fluorescent 4-methylumbelliferone. By measuring the fluorescence intensity, researchers can quantify the inhibitory effect of this compound on neuraminidase activity. [] The IC50 value for this compound using this method was determined to be 27 ± 3 nM. []
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